molecular formula C7H7F3N2O2S B2916142 1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole CAS No. 2249691-38-9

1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole

Cat. No. B2916142
CAS RN: 2249691-38-9
M. Wt: 240.2
InChI Key: UNKWIXKQTRIUTD-UHFFFAOYSA-N
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Description

“1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole” is likely a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoromethylsulfonyl group, which is a sulfonyl group with three fluorine atoms attached to the methyl group .


Synthesis Analysis

While the specific synthesis for this compound is not available, imidazole derivatives are often synthesized through an alkylation reaction of imidazole followed by anion exchange . Trifluoromethyl ketones, which are similar to the trifluoromethylsulfonyl group in the compound, are valuable synthetic targets in the construction of fluorinated pharmacons .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the imidazole ring and the trifluoromethylsulfonyl group. Imidazole rings can exist in tautomeric forms, and the presence of a methyl group can give rise to specific marker bands in Raman and IR spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, ionic liquids containing the bis(trifluoromethanesulfonyl)imide anion are known for their high ionic conductivity, low melting points, and low viscosity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazole derivatives are found in many biologically active compounds and drugs, and their mechanisms of action can vary widely .

Future Directions

The future directions for this compound would depend on its specific applications. Imidazole derivatives and trifluoromethyl compounds are areas of active research due to their potential applications in medicine, materials science, and other fields .

properties

IUPAC Name

1-methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-12-4-6(11-5-12)2-3-15(13,14)7(8,9)10/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKWIXKQTRIUTD-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C=CS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)/C=C/S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole

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